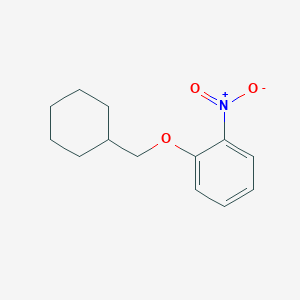
1-(Cyclohexylmethoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group and a cyclohexylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Cyclohexylmethoxy)-2-nitrobenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H_2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, where the cyclohexylmethoxy group may be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas (H_2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3/H_2SO_4)
Major Products Formed
Reduction: 1-(Cyclohexylmethoxy)-2-aminobenzene
Oxidation: Cyclohexylmethoxybenzoic acid
Substitution: Various substituted nitrobenzenes depending on the electrophile used
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethoxy)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The cyclohexylmethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1-(Cyclohexylmethoxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-(Methoxy)-2-nitrobenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
1-(Cyclohexylmethoxy)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring, leading to variations in reactivity and biological activity.
2-Nitroanisole: Contains a methoxy group instead of a cyclohexylmethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(cyclohexylmethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Clave InChI |
QCLBRMRUVBEYER-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


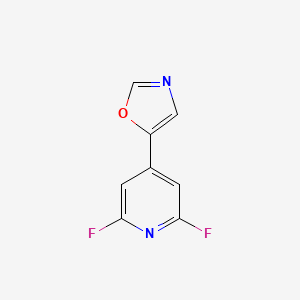

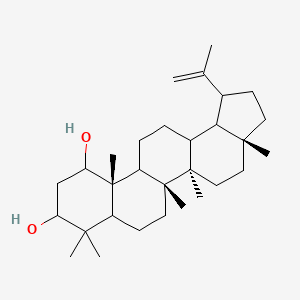
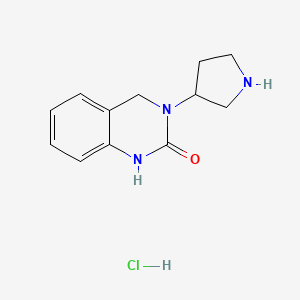
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
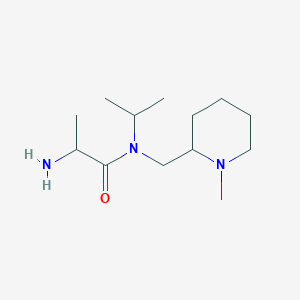
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)

![(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14794893.png)
![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)

![2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B14794915.png)
![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
